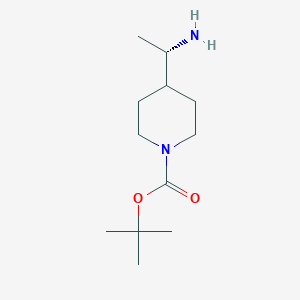

(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate

描述

(S)-tert-Butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a chiral piperidine derivative with a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33–228.34 g/mol . Its CAS number is 455267-29-5, and it is characterized by a tert-butoxycarbonyl (Boc) group at the piperidine nitrogen and a (1-aminoethyl) substituent at the 4-position. The (S)-enantiomer is explicitly referenced in synthesis and pharmaceutical applications due to its stereochemical relevance in drug design . This compound serves as a versatile heterocyclic building block in organic synthesis, particularly in the preparation of bioactive molecules such as kinase inhibitors and antiviral agents .

属性

IUPAC Name |

tert-butyl 4-[(1S)-1-aminoethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(13)10-5-7-14(8-6-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUVAASUKJSNRV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction of Tert-Butyl 4-Piperidone with (S)-1-Aminoethanol

One common synthetic route involves reacting tert-butyl 4-piperidone with (S)-1-aminoethanol under controlled conditions to yield the desired compound. This method can be optimized using techniques such as continuous flow reactors for improved yield and purity.

Detailed Synthesis Steps

- Starting Materials : Tert-butyl 4-piperidone and (S)-1-aminoethanol.

- Reaction Conditions : The reaction is typically carried out in a solvent like ethanol or dichloromethane, with a base such as triethylamine or pyridine to facilitate the reaction.

- Reaction Mechanism : The reaction involves a nucleophilic addition of the amino group from (S)-1-aminoethanol to the carbonyl group of tert-butyl 4-piperidone, followed by reduction to form the desired product.

Industrial Optimization

Industrial methods often focus on optimizing reaction conditions, such as temperature, solvent choice, and catalysts, to improve yield and reduce costs. Continuous flow reactors are particularly useful for scaling up these reactions while maintaining high purity and efficiency.

Data and Research Findings

While specific data on the synthesis of This compound is limited, related compounds and methods provide insights into potential yields and conditions:

化学反应分析

(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

科学研究应用

Chemical Properties and Structure

(S)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate has the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of approximately 228.33 g/mol. Its structure features a piperidine ring, which is essential for its biological activity. The stereochemistry of this compound contributes to its unique interactions with biological targets, making it a valuable tool in pharmaceutical research.

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- This compound serves as an important intermediate in synthesizing various pharmaceutical agents. It is often utilized in the development of compounds targeting specific biological pathways, particularly those involving proteases and kinases.

-

Biological Activity

- The compound has been studied for its potential to modulate enzyme activities, particularly those involved in critical signaling pathways. Its interactions with proteases and kinases suggest that it could influence cellular processes such as proliferation and apoptosis, making it a candidate for therapeutic applications.

- Targeted Protein Degradation

Case Study: Enzyme Interaction

A series of studies have investigated the binding affinities of this compound with various enzymes:

- Protease Inhibition : Research demonstrated that this compound can inhibit specific proteases involved in disease mechanisms, highlighting its potential as a therapeutic agent.

- Kinase Modulation : Studies have shown that it can modulate kinase activity, affecting downstream signaling pathways critical for cell function and survival.

作用机制

The mechanism of action of (s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Table 1: Structural Comparison of Key Piperidine Derivatives

Key Observations:

- Aminoethyl vs. Hydroxyalkyl Groups: Derivatives like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 236406-21-6) lack the amino group, reducing their nucleophilicity and altering solubility profiles .

- Aromatic vs. Aliphatic Substituents: The presence of pyridin-3-yl (PK03447E-1) or phenylamino groups introduces aromaticity, enhancing π-π stacking interactions in target binding .

Key Observations:

- Stability: Hydroxyalkyl derivatives (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) are more prone to oxidation than aminoethyl analogs .

Research Findings:

Antiviral Activity : The bromobenzyloxy derivative (2b) demonstrated utility in synthesizing antiviral scaffolds, leveraging its bulky substituent for target specificity .

Antiprotozoal Activity: Indazolyl-substituted analogs (e.g., tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate) showed moderate antiprotozoal activity, though inferior to metronidazole .

Stereochemical Relevance : The (S)-enantiomer of the target compound is critical for asymmetric synthesis, as seen in kinase inhibitor development .

生物活性

(s)-Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate is a piperidine derivative with significant potential in medicinal chemistry. Its molecular formula is C₁₂H₂₄N₂O₂, and it has a molecular weight of approximately 228.33 g/mol. This compound is primarily recognized for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical sector. Its interactions with enzymes and proteins suggest a wide range of biological activities, making it a subject of interest in drug discovery and development.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound has been shown to modulate the activity of proteases and kinases, which are critical in numerous biological pathways. These interactions typically involve binding to the active sites of enzymes, thereby influencing their catalytic functions.

Key Points:

- Enzyme Interactions : The compound affects the activity of specific proteases and kinases.

- Binding Affinity : Studies indicate that it forms stable complexes with biomolecules, suggesting its potential as a biochemical tool.

- Therapeutic Potential : Its modulation of enzyme activities may lead to therapeutic applications in various diseases.

Biological Activity Studies

Research has demonstrated that this compound exhibits promising biological activities across several studies:

Table 1: Summary of Biological Activities

| Study | Target | Effect | Method | Reference |

|---|---|---|---|---|

| Study A | Proteases | Inhibition | Enzymatic Assay | |

| Study B | Kinases | Modulation | Binding Affinity Test | |

| Study C | Receptors | Agonistic Activity | BRET Assay |

Case Study 1: Interaction with Proteases

In a study focusing on enzyme interactions, this compound was evaluated for its inhibitory effects on specific proteases. The results indicated a significant reduction in protease activity, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Modulation of Kinase Activity

Another investigation assessed the compound's ability to modulate kinase activity through binding assays. The findings revealed that this compound could effectively alter kinase signaling pathways, which are crucial for cell proliferation and survival.

Pharmacological Implications

The pharmacological implications of this compound are vast. Its ability to influence key biological pathways positions it as a candidate for further development in therapeutic applications, particularly in conditions where protease or kinase activity is dysregulated.

Potential Applications:

- Cancer Therapy : Due to its modulation of kinase activity, it may serve as a lead compound for developing anti-cancer drugs.

- Anti-inflammatory Agents : Its inhibitory effects on proteases could be explored for therapeutic use in inflammatory diseases.

常见问题

Q. What are the key considerations for synthesizing (s)-tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate with high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for pharmacological relevance. Key steps include:

- Chiral Resolution : Use of chiral auxiliaries or catalysts during the introduction of the aminoethyl group. For example, asymmetric hydrogenation of imine intermediates with Rh or Ru catalysts.

- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen during synthesis, preventing undesired side reactions. Deprotection with trifluoroacetic acid (TFA) ensures retention of stereochemistry .

- Purification : Chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the (s)-enantiomer.

Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ ~1.4 ppm (tert-butyl), δ ~3.4–4.2 ppm (piperidine protons), and δ ~1.8 ppm (aminoethyl CH₂) confirm backbone structure.

- 2D NOESY : Correlates spatial proximity of protons to verify the (s)-configuration (e.g., NOE between piperidine C4-H and aminoethyl CH₃) .

- X-ray Crystallography : SHELXL software refines crystallographic data to determine absolute configuration. Heavy atoms (e.g., sulfur or fluorine analogs) enhance diffraction quality .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation.

- Waste Disposal : Neutralize with dilute acetic acid before disposal via certified chemical waste services .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the aminoethyl group without racemization?

- Methodological Answer :

- Low-Temperature Reactions : Conduct alkylation at –20°C to minimize thermal racemization.

- Polar Aprotic Solvents : Use DMF or DMSO to stabilize transition states and enhance reaction rates.

- Catalytic Systems : Pd/C or Ni catalysts with chiral ligands (e.g., BINAP) for stereoretentive cross-couplings .

- In Situ Monitoring : FTIR or LC-MS tracks reaction progress to terminate before side reactions occur.

Q. How can researchers resolve discrepancies in NMR data when characterizing diastereomers of this compound?

- Methodological Answer :

- Variable Temperature NMR : Elevating temperature (e.g., 60°C) reduces signal splitting caused by slow conformational exchange.

- COSY/TOCSY : Identifies scalar coupling networks to distinguish diastereomers.

- Isotopic Labeling : ¹⁵N-labeled aminoethyl groups simplify 2D HSQC analysis of NH₂ environments .

Q. What strategies improve the compound’s solubility for biological assays without compromising stability?

- Methodological Answer :

- Co-Solvent Systems : Use 10% DMSO/PBS (pH 7.4) or cyclodextrin inclusion complexes.

- Prodrug Design : Introduce pH-sensitive protecting groups (e.g., acetyl) on the aminoethyl moiety, which hydrolyze in physiological conditions .

- Salt Formation : Hydrochloride or citrate salts enhance aqueous solubility while maintaining crystallinity .

Data Contradiction Analysis

Q. How should conflicting reports on reaction yields (e.g., 40% vs. 70%) be investigated?

- Methodological Answer :

- Parameter Screening : Replicate reactions under varying conditions (temperature, solvent, catalyst loading).

- Impurity Profiling : LC-MS identifies byproducts (e.g., over-alkylation or Boc-deprotection).

- Kinetic Studies : Monitor activation energy (Arrhenius plots) to pinpoint rate-limiting steps .

Applications in Drug Development

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-AMC substrate.

- Cellular Uptake : Radiolabeled (³H or ¹⁴C) compound tracks permeability in Caco-2 monolayers.

- Target Binding : SPR (Surface Plasmon Resonance) measures affinity for receptors like σ-1 or NMDA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。